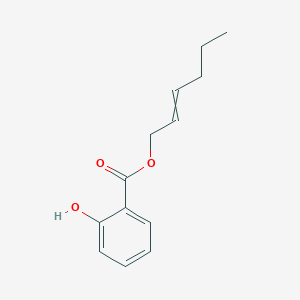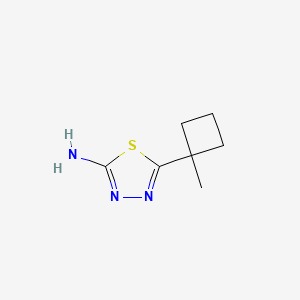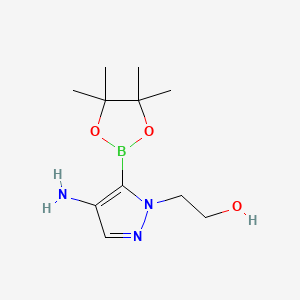
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an amino group and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the boronate ester: The pyrazole derivative is then reacted with a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium, under Suzuki coupling conditions.
Amination: The amino group is introduced via nucleophilic substitution or reductive amination.
Hydroxylation: The ethan-1-ol moiety is introduced through a reaction with an appropriate alcohol or via reduction of a corresponding carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can undergo reduction to form various derivatives.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of biaryl compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers or electronic materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The boronate ester moiety can interact with diols or other nucleophiles, making it useful in biochemical assays or as a targeting moiety in drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: shares similarities with other boronate esters and pyrazole derivatives.
Boronate esters: Compounds like phenylboronic acid or pinacolborane.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone or pyrazole-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both an amino group and a boronate ester provides opportunities for unique interactions and transformations in chemical and biological systems.
Propiedades
Número CAS |
948593-47-3 |
|---|---|
Fórmula molecular |
C11H20BN3O3 |
Peso molecular |
253.11 g/mol |
Nombre IUPAC |
2-[4-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H20BN3O3/c1-10(2)11(3,4)18-12(17-10)9-8(13)7-14-15(9)5-6-16/h7,16H,5-6,13H2,1-4H3 |
Clave InChI |
VVKIKYBJBDGURU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



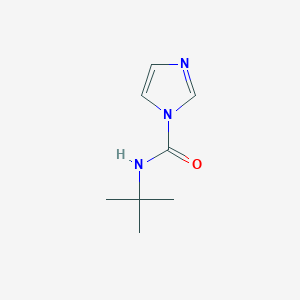
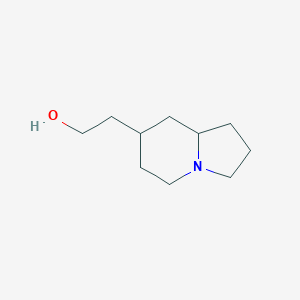


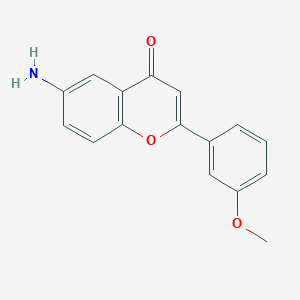


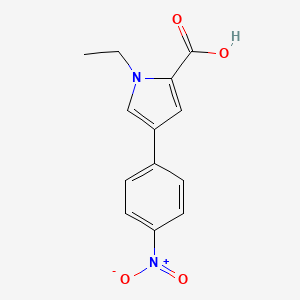
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
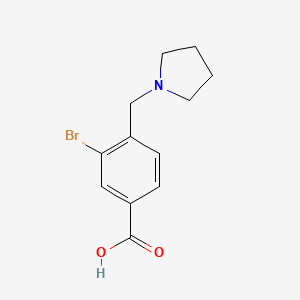
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
